molecular formula C11H12ClFINO2 B6590289 Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate CAS No. 1018450-35-5

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate

Cat. No.: B6590289
CAS No.: 1018450-35-5
M. Wt: 371.57 g/mol
InChI Key: SKJDGCAGOBWPML-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-fluoro-2-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJDGCAGOBWPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure

The synthesis begins with 1,1-dimethylethyl (4-chloro-3-fluorophenyl)carbamate (Compound 102), which undergoes lithiation at the ortho position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -80°C to -75°C. Subsequent iodination with molecular iodine (I₂) yields the target compound.

Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
Lithiationn-BuLi (1.01 mol)THF-80°C to -75°C2.67 h-
IodinationI₂ (1.142 mol)THF-80°C to -35°C17 h94%

Work-Up and Purification:

  • Quenching : Sequential addition of NH₄Cl and NaHSO₃ solutions to neutralize excess reagents.

  • Distillation : Removal of THF under reduced pressure.

  • Recrystallization : Ethanol-water mixture (2:1) at 4°C to isolate the product as a pale yellow solid.

Key Mechanistic Insight :
The tert-butyl carbamate group directs lithiation to the ortho position via coordination with the lithium ion. Iodine then displaces the lithium intermediate, achieving regioselective substitution.

Carbamate Protection Strategies

The carbamate group is introduced early in the synthesis to prevent unwanted side reactions during halogenation. Two primary methods are employed:

Chloroformate-Mediated Carbamate Formation

Reaction of 4-chloro-3-fluoroaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Optimization Parameters:

  • Temperature : 0–25°C to minimize hydrolysis.

  • Solvent : Dichloromethane (DCM) or THF for optimal solubility.

  • Stoichiometry : 1.2–1.5 equivalents of tert-butyl chloroformate relative to the amine.

Industrial-Scale Production

Industrial synthesis prioritizes yield, purity, and cost-efficiency through:

Continuous Flow Systems

  • Advantages : Enhanced heat transfer and reaction control, critical for exothermic lithiation steps.

  • Throughput : 10–20 kg/day reported in pilot-scale studies.

Purification Techniques

MethodConditionsPurity
RecrystallizationEthanol-water (2:1), 4°C>99%
ChromatographySilica gel, hexane-ethyl acetate (4:1)98–99%

Reaction Optimization and Critical Parameters

Temperature Control

  • Lithiation : Strict maintenance of -80°C to -75°C prevents side reactions (e.g., Li-halogen exchange).

  • Iodination : Gradual warming to -30°C ensures complete conversion without decomposition.

Stoichiometry and Reagent Quality

  • n-BuLi : Substoichiometric amounts (0.95–1.05 eq.) reduce lithium residue contamination.

  • Iodine : Excess iodine (3.5 eq.) compensates for sublimation losses.

Solvent Selection

  • THF : Preferred for its ability to solubilize both lithiated intermediates and iodine.

  • Anhydrous Conditions : Critical to prevent hydrolysis of the carbamate group.

Comparative Analysis of Synthetic Routes

While the lithiation-iodination method dominates, alternative pathways face limitations:

MethodAdvantagesLimitations
Directed Lithiation High regioselectivity, 94% yieldCryogenic conditions, costly reagents
Electrophilic Iodination Mild conditionsPoor selectivity, <50% yield
Cross-Coupling Functional group toleranceRequires pre-halogenated intermediates

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate has garnered attention as a lead compound in the development of new therapeutic agents. Its halogenated structure may enhance its interaction with biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies indicate that it could serve as a modulator for specific biological activities, making it a candidate for drug development.

Potential Mechanisms of Action

  • Enzyme Inhibition: The presence of halogens may allow the compound to interact effectively with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation: Its structural features may enable it to bind to receptors, influencing signaling pathways that are critical in disease processes.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals. The unique combination of halogens can enhance the efficacy of pesticides by improving their stability and bioactivity against pests and diseases.

Case Studies

  • Synthesis and Biological Evaluation : A study demonstrated the synthesis of this compound using various reagents under controlled conditions. Following synthesis, biological assays indicated promising activity against specific cancer cell lines, suggesting potential as an anticancer agent.
  • Agrochemical Efficacy : In agricultural trials, formulations containing this compound showed improved pest resistance compared to traditional pesticides, indicating its potential utility in crop protection strategies.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity to target proteins, leading to specific biological effects .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₁H₁₂ClFINO₂
  • CAS Number: 1018450-35-5
  • Purity: 95%
  • Key Substituents: Chloro (C4), fluoro (C3), iodo (C2), and tert-butyl carbamate (N-linked) .

This compound is a halogen-rich aromatic carbamate, notable for its steric bulk and electronic effects due to the iodine atom. It serves as an intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions where iodine acts as a leaving group .

The following table summarizes structural and functional differences between tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate and analogous carbamates:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence
This compound (1018450-35-5) Cl (C4), F (C3), I (C2) C₁₁H₁₂ClFINO₂ 371.57 High reactivity in Suzuki couplings; iodine facilitates nucleophilic substitution.
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (352277-93-1) Cl (C4), CF₃ (C3) C₁₂H₁₃ClF₃NO₂ 295.69 Enhanced lipophilicity due to CF₃; used in agrochemical intermediates.
tert-Butyl (4-amino-3-fluorophenyl)carbamate (79019760) NH₂ (C4), F (C3) C₁₁H₁₅FN₂O₂ 226.25 Amino group enables peptide coupling; potential in kinase inhibitors.
tert-Butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate (2352871-45-3) Br (C4), C(CH₃)₂OH (C3) C₁₄H₁₉BrNO₃ 331.21 Bromine as a versatile leaving group; hydroxyl group aids solubility.
tert-Butyl (S)-(1-(4-fluorophenyl)but-3-en-1-yl)carbamate (913563-71-0) F (C4), but-3-enyl chain C₁₅H₂₀FNO₂ 265.32 Alkene enables Diels-Alder reactions; fluorophenyl enhances metabolic stability.
Key Differences :

Reactivity :

  • The iodo substituent in the target compound enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro analogs .
  • Trifluoromethyl (CF₃) groups increase electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .

Biological Activity: Amino-substituted carbamates (e.g., CAS 79019760) are preferred in drug discovery for their ability to form hydrogen bonds with biological targets . Iodo derivatives may have applications in radiopharmaceuticals due to iodine’s isotopic properties .

Physical Properties :

  • The hydroxypropan-2-yl group (CAS 2352871-45-3) improves aqueous solubility, whereas iodine’s hydrophobicity may limit bioavailability in the target compound .

Synthetic Utility :

  • Alkenyl chains (e.g., CAS 913563-71-0) enable cycloaddition reactions, contrasting with the iodo group’s role in displacement reactions .

Contradictions and Limitations :
  • While iodine enhances reactivity, it may also increase molecular weight and reduce metabolic stability compared to lighter halogens like fluorine .
  • Limited toxicity data are available for iodinated carbamates, whereas chloro/fluoro analogs are better characterized .

Biological Activity

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is a halogenated carbamate compound with significant potential in pharmacological applications. Its unique structural features, characterized by a tert-butyl group and halogen substituents, suggest interesting interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClFINO2, with a molecular weight of approximately 371.577 g/mol. The compound's structure features:

  • A tert-butyl group that enhances lipophilicity.
  • A chloro substituent at the para position.
  • A fluoro substituent at the meta position.
  • An iodo substituent at the ortho position.

These modifications contribute to its unique reactivity and biological profile.

Preliminary studies indicate that this compound may interact with specific enzymes and receptors within biological systems. The halogen atoms can influence binding affinity and selectivity towards biological targets, potentially modulating their activity. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Biological Activity

Research has shown that this compound exhibits notable biological activity, particularly in the context of medicinal chemistry. Some key findings include:

  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural similarity to other known anticancer agents suggests that it may function as a lead compound in developing new therapeutic agents targeting specific cancer pathways.
  • Enzyme Interaction Studies : Interaction studies have suggested that this compound may inhibit enzymes involved in metabolic pathways, although further research is needed to confirm these effects and identify specific targets.
  • Pharmacological Applications : Due to its unique structure, the compound is being explored for various pharmacological applications, including anti-inflammatory and antimicrobial activities.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-3-fluorophenyl carbamateChlorine and fluorine substituentsLacks iodine substituent
Tert-butyl (4-bromo-3-fluorophenyl)carbamateBromine instead of chlorineDifferent halogen properties
4-Iodo-3-fluorophenyl carbamateIodine at para positionDifferent positioning of iodine
This compound Combination of chlorine and iodineEnhanced lipophilicity and biological activity

This table highlights how this compound stands out due to its combination of halogen substituents, which may enhance its biological activity compared to similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, leading to cell death at certain concentrations. For instance, an IC50 value was determined in HeLa cells indicating significant anti-proliferative activity.
  • Enzyme Inhibition Assays : Preliminary assays have indicated that the compound may inhibit specific enzymes related to cancer metabolism, suggesting a mechanism through which it could exert its anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate?

  • Methodology : The compound is typically synthesized via a multi-step process involving halogenation and carbamate protection. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Purification may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like ethanol or dichloromethane. Ensure inert conditions (N₂ atmosphere) to prevent decomposition of halogenated intermediates .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. The presence of iodine may require light-sensitive handling.

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, tert-butyl group at δ ~1.3 ppm). ¹⁹F NMR can resolve fluorine environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₂ClFINO₂, MW 401.58) .
  • IR : Carbamate C=O stretch ~1700 cm⁻¹ .
    • Data Interpretation : Cross-reference spectral data with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to validate assignments .

Q. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Halogenated aromatics may pose toxicity risks .
  • Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid incompatible materials (strong acids/bases) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Grow single crystals via slow evaporation (e.g., from ethanol). Use X-ray diffraction (SHELX software ) for structure refinement. The heavy iodine atom enhances anomalous scattering, aiding phasing.
  • Challenges : Crystal twinning or disorder may arise due to bulky tert-butyl and halogen groups. Compare with databases (e.g., Cambridge Structural Database) for analogous structures .

Q. What is the thermal and hydrolytic stability of this carbamate under varying conditions?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C based on tert-butyl analogs ).
  • Hydrolysis Studies : Reflux in acidic (HCl/THF) or basic (NaOH/MeOH) media; monitor via HPLC for Boc-deprotection .
    • Key Insight : Steric hindrance from tert-butyl and electron-withdrawing halogens likely enhances stability .

Q. How do the halogen substituents (Cl, F, I) influence reactivity in cross-coupling reactions?

  • Mechanistic Analysis :

  • Iodine : Participates in Ullmann or Suzuki-Miyaura couplings (e.g., with boronic acids). Use Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Fluorine : Modulates electronic effects (σ-inductive) and may direct regioselectivity .
    • Optimization : Screen solvents (DMF, toluene) and ligands (XPhos) to minimize dehalogenation side reactions .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Case Study : Carbamates with halogenated aryl groups are precursors to kinase inhibitors or antiviral agents. For example, tert-butyl carbamates are deprotected in situ to generate free amines for subsequent functionalization .
  • Biological Relevance : The iodine atom may enhance binding to hydrophobic pockets in target proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
Reactant of Route 2
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate

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